molecular formula C24H26N2OS B4755159 N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea

N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea

Cat. No. B4755159
M. Wt: 390.5 g/mol
InChI Key: LCDJEFFBZAPCPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea, also known as BPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. BPTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

The exact mechanism of action of N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea is not fully understood, but it is thought to involve the binding of the compound to specific receptors or enzymes in cells. N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea has been shown to have a high affinity for certain ion channels, which may contribute to its physiological effects.
Biochemical and Physiological Effects:
N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes such as carbonic anhydrase and the modulation of ion channels such as the TRPV1 channel. N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea has also been shown to have anti-inflammatory effects and to modulate the release of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea in lab experiments is its high potency, which allows for the use of relatively small amounts of the compound. However, N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea can be difficult to work with due to its low solubility in water and other common solvents. Additionally, the exact mechanism of action of N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are many potential future directions for research involving N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea. One area of interest is the development of new compounds based on the structure of N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea that may have improved potency or selectivity. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea and its potential applications in a variety of biological systems. Finally, there is a need for more research on the safety and toxicity of N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea, particularly in the context of potential therapeutic applications.

Scientific Research Applications

N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea has been used in a variety of scientific research applications, including as a tool for investigating the role of thioureas in biological systems. N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea has been shown to have a variety of effects on cellular processes, including the inhibition of certain enzymes and the modulation of ion channels.

properties

IUPAC Name

1-[2-(2-benzylphenoxy)ethyl]-3-(2,4-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2OS/c1-18-12-13-22(19(2)16-18)26-24(28)25-14-15-27-23-11-7-6-10-21(23)17-20-8-4-3-5-9-20/h3-13,16H,14-15,17H2,1-2H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDJEFFBZAPCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NCCOC2=CC=CC=C2CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Benzylphenoxy)ethyl]-3-(2,4-dimethylphenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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